5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride
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Overview
Description
5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride is a chemical compound that features a piperidine ring attached to an isoquinoline structure with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of cyclization reactions where the isoquinoline ring is formed through a series of steps involving the condensation of appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-(Piperidin-4-yl)isoquinoline: Similar structure but lacks the carbonitrile group.
5-(Piperidin-4-yloxy)isoquinoline-4-carbonitrile: Contains an oxygen atom in place of the amino group.
Uniqueness
5-(Piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research .
Properties
CAS No. |
651308-30-4 |
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Molecular Formula |
C15H17ClN4 |
Molecular Weight |
288.77 g/mol |
IUPAC Name |
5-(piperidin-4-ylamino)isoquinoline-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C15H16N4.ClH/c16-8-12-10-18-9-11-2-1-3-14(15(11)12)19-13-4-6-17-7-5-13;/h1-3,9-10,13,17,19H,4-7H2;1H |
InChI Key |
SLWNVBRKJUCKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC=CC3=CN=CC(=C32)C#N.Cl |
Origin of Product |
United States |
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